N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C15H11N7O3 and its molecular weight is 337.299. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which is part of the Polycomb repressive complex 2 (PRC2) and plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3 . This disruption of EZH2’s function can lead to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is involved in the methylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting EZH2, the compound can disrupt this process and alter the expression of genes regulated by PRC2.
Result of Action
The result of the compound’s action is the alteration of gene expression . By inhibiting EZH2 and disrupting the PRC2 pathway, the compound can change the expression of genes regulated by this pathway. This can have various effects at the molecular and cellular levels, depending on the specific genes affected.
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O3/c23-14-9(3-1-4-17-14)12-20-11(25-21-12)8-18-15(24)10-7-19-22-6-2-5-16-13(10)22/h1-7H,8H2,(H,17,23)(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDNWSCBZPBNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.